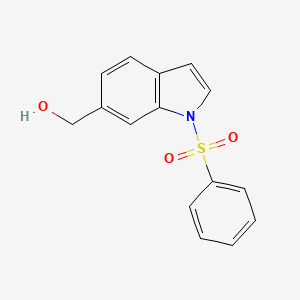

1-(phenylsulfonyl)-1H-Indole-6-methanol

Vue d'ensemble

Description

1-(phenylsulfonyl)-1H-Indole-6-methanol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-1H-Indole-6-methanol typically involves the sulfonylation of indole derivatives followed by the introduction of a methanol group. One common synthetic route includes:

Sulfonylation of Indole: The indole core is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out at room temperature to yield the sulfonylated indole derivative.

Introduction of Methanol Group: The sulfonylated indole derivative is then treated with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the 6-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1-(phenylsulfonyl)-1H-Indole-6-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are commonly used.

Major Products Formed

Oxidation: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-aldehyde or (1-benzenesulfonyl-1H-indol-6-yl)-carboxylic acid.

Reduction: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-sulfide or (1-benzenesulfonyl-1H-indol-6-yl)-thiol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Design and Development

1-(Phenylsulfonyl)-1H-Indole-6-methanol has been studied for its role in drug design, particularly as a scaffold for developing novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease processes .

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral activity. For instance, compounds based on the phenylsulfonyl indole framework have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, with some derivatives displaying low cytotoxicity and effective inhibition of viral replication .

Antimicrobial Properties

Research indicates that this compound derivatives possess antimicrobial properties. A study evaluated a series of related compounds for their antibacterial activity, revealing that certain modifications to the indole structure resulted in enhanced efficacy against bacterial strains. The observed zones of inhibition increased with higher concentrations of the compounds tested, suggesting a dose-dependent response .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Molecular docking studies have shown that it interacts favorably with target proteins involved in cancer cell proliferation. For example, the binding affinity of certain derivatives to DNA gyrase indicates potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. SAR studies have highlighted specific substituents on the indole ring that can enhance or diminish biological activity. These insights guide the synthesis of new derivatives with improved therapeutic effects .

Case Study 1: Antiviral Activity Against HIV

A derivative of this compound was tested against wild-type HIV-1 and showed an effective EC50 value of 0.24 nM with minimal cytotoxicity (CC50 = 4.8 µM). This suggests a promising therapeutic window for further development in HIV treatment .

Case Study 2: Antibacterial Efficacy

In a comparative study, various derivatives were synthesized and evaluated for antibacterial activity against different bacterial strains. The results indicated significant antibacterial effects, especially at higher concentrations, which correlated with structural modifications on the indole framework .

Data Table: Summary of Biological Activities

| Compound Derivative | Activity Type | EC50/IC50 Values (nM) | Comments |

|---|---|---|---|

| Compound A | Antiviral (HIV) | 0.24 | Low cytotoxicity |

| Compound B | Antibacterial | Varies | Dose-dependent inhibition |

| Compound C | Anticancer | TBD | High binding affinity to target |

Mécanisme D'action

The mechanism of action of 1-(phenylsulfonyl)-1H-Indole-6-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1-benzenesulfonyl-1H-indol-6-yl)-boronic acid: Similar structure but contains a boronic acid group instead of a methanol group.

(1-benzenesulfonyl-1H-indol-6-yl)-amine: Contains an amine group instead of a methanol group.

(1-benzenesulfonyl-1H-indol-6-yl)-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.

Uniqueness

1-(phenylsulfonyl)-1H-Indole-6-methanol is unique due to its specific combination of a benzenesulfonyl group and a methanol group attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Propriétés

Formule moléculaire |

C15H13NO3S |

|---|---|

Poids moléculaire |

287.3 g/mol |

Nom IUPAC |

[1-(benzenesulfonyl)indol-6-yl]methanol |

InChI |

InChI=1S/C15H13NO3S/c17-11-12-6-7-13-8-9-16(15(13)10-12)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2 |

Clé InChI |

DIGHGXHDUDLCDZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CO |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.